1-(4-Ethylphenyl)pentan-1-amine hydrochloride
Overview
Description
1-(4-Ethylphenyl)pentan-1-amine hydrochloride is an organic compound with the molecular formula C13H22ClN. It is a hydrochloride salt of 1-(4-ethylphenyl)pentan-1-amine, which is a derivative of phenethylamine. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride typically involves the alkylation of 4-ethylbenzylamine with 1-bromopentane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)pentan-1-amine hydrochloride
- 1-(4-Isopropylphenyl)pentan-1-amine hydrochloride
- 1-(4-Butylphenyl)pentan-1-amine hydrochloride
Uniqueness
1-(4-Ethylphenyl)pentan-1-amine hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical properties and reactivity. This structural variation can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-(4-ethylphenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12;/h7-10,13H,3-6,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBRMJPACGUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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